molecular formula C20H23N5O6S B106038 2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine CAS No. 5605-63-0

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

Cat. No. B106038
CAS RN: 5605-63-0
M. Wt: 461.5 g/mol
InChI Key: CQZZVOYVIBCNRU-NVQRDWNXSA-N
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Description

Synthesis Analysis

This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .


Molecular Structure Analysis

The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule is CC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34 .


Chemical Reactions Analysis

This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .


Physical And Chemical Properties Analysis

The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .

Scientific Research Applications

Molecular Scaffold for Enzyme Study

2',3'-Isopropylidene group acts as a molecular scaffold for introducing modifications in the adenosine structure, particularly at the 5' and 1' positions. This modified nucleoside is instrumental in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Conformational Analysis

Conformational analysis of this compound in various organic solvents is studied through the nuclear Overhauser effect. This study provides insights into the solvent and temperature effects on nucleoside proton chemical shifts (Davis, 1972).

Synthesis of 5'-Functionalized Adenosine

A new method for preparing 5'-amino-2',3'-isopropylidene adenosine, an essential precursor for various adenosine derivatives, has been developed. This method efficiently prevents undesired intramolecular cyclization and does not require chemical protection of the adenine ring's exocyclic amino group (Liu & Austin, 2001).

Enzymatic Biotransformation

Adenosine deaminase (ADA) catalyzes the deamination of 2',3'-isopropylidene adenosine and its 5'-amino derivative, leading to the formation of various 5'-substituted inosine derivatives (Ciuffreda, Loseto, & Santaniello, 2002).

Oxidation Potential Studies

The oxidation potential of this compound, especially when paired with thymidine, is studied using voltammetric methods in chloroform solution. This research sheds light on the equilibrium constants and enthalpy changes in nucleoside associations (Caruso, Capobianco, & Peluso, 2007).

Glycosyl Conformation Examination

The glycosyl conformations of adenosine and its isopropylidene derivatives are examined using the nuclear Overhauser effect, providing crucial information about nucleobase substituents' impact on glycosyl conformation (Davis & Hart, 1972).

Safety And Hazards

The compound is for R&D use only and not for medicinal, household or other use . It is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZZVOYVIBCNRU-NVQRDWNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
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2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine
Reactant of Route 6
2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

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